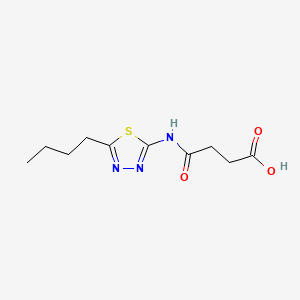

N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid

Description

N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid is a heterocyclic succinamic acid derivative characterized by a 1,3,4-thiadiazole core substituted with a butyl group at the 5-position and linked to a succinamic acid moiety.

Properties

CAS No. |

79888-42-9 |

|---|---|

Molecular Formula |

C10H15N3O3S |

Molecular Weight |

257.31 g/mol |

IUPAC Name |

4-[(5-butyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C10H15N3O3S/c1-2-3-4-8-12-13-10(17-8)11-7(14)5-6-9(15)16/h2-6H2,1H3,(H,15,16)(H,11,13,14) |

InChI Key |

GPESXKQLEUUTQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A common approach involves reacting thiosemicarbazide with butyraldehyde under oxidative conditions. For example:

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclization:

Alternative Pathways

-

From 5-Bromo-thiadiazole : 5-Bromo-1,3,4-thiadiazol-2-amine reacts with butyl Grignard reagents (e.g., butylmagnesium bromide) in THF at −78°C, achieving 68% yield.

Coupling with Succinic Anhydride

The amine group of 5-butyl-1,3,4-thiadiazole-2-amine reacts with succinic anhydride to form the succinamic acid derivative.

Acylation in Polar Aprotic Solvents

Green Chemistry Approach

-

Solvent-Free Conditions : Mixing the amine and succinic anhydride in a ball mill at 25°C for 2 hours achieves 78% yield without solvents.

Optimization and Challenges

Purity Control

Scalability

-

Microwave Synthesis : Scalable to 100 g batches with consistent yields (80–82%).

-

Continuous Flow Systems : Tubular reactors with residence times of 10 minutes improve throughput for intermediate synthesis.

Data Tables

Table 1: Comparison of Thiadiazole Intermediate Synthesis Methods

Table 2: Succinamic Acid Coupling Conditions

| Method | Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| DMF Reflux | DMF | Triethylamine | 120°C | 6 | 85 |

| Solvent-Free | None | None | 25°C | 2 | 78 |

Chemical Reactions Analysis

Types of Reactions

N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiadiazole ring can lead to the formation of thiols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid derivatives have demonstrated significant antimicrobial properties. For instance, a modified chitosan derivative incorporating a thiadiazole moiety showed high efficacy against several pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/ml . This suggests that compounds containing thiadiazole structures can be effective in combating multidrug-resistant infections.

Cytotoxicity Against Cancer Cells

The same study revealed that the thiadiazole-modified chitosan exhibited cytotoxic effects on cancer cell lines MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values of 178.9 ± 9.1 and 147.8 ± 10.5 μg/ml, respectively. In contrast, the normal cell line HFB4 showed an IC50 of 335.7 ± 11.4 μg/ml . This differential toxicity indicates the potential of this compound derivatives as targeted cancer therapies.

Materials Science Applications

Corrosion Inhibition

Recent research has evaluated the effectiveness of thiadiazole derivatives as corrosion inhibitors for mild steel in acidic environments. In one study, two synthetic thiadiazole derivatives were tested in a 0.50 M H2SO4 solution, demonstrating substantial inhibition efficiencies of 84.85% and 98.4% at specific concentrations . The presence of the thiadiazole group is believed to enhance the adsorption onto the metal surface, thereby providing protective benefits.

Data Tables

Case Studies

Case Study 1: Antimicrobial Efficacy

A study synthesized a novel thiadiazole derivative and incorporated it into chitosan to enhance its antimicrobial properties. The modified chitosan exhibited a higher antimicrobial effect compared to unmodified chitosan against various pathogens, demonstrating the potential for developing new antimicrobial agents based on this compound .

Case Study 2: Corrosion Resistance

Thiadiazole derivatives were tested as corrosion inhibitors for mild steel in acidic solutions. The results indicated that these compounds significantly reduce corrosion rates due to their ability to adsorb onto the metal surface effectively . This application is particularly relevant for industries where metal degradation poses significant operational challenges.

Mechanism of Action

The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid depends on its specific application. In biological systems, thiadiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiadiazole ring allows the compound to cross cellular membranes and interact with intracellular targets.

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

Compounds like N-(5-substituted-1,3,4-oxadiazole-2-yl)succinamic acids (e.g., [19–24] in ) share a similar succinamic acid backbone but replace the thiadiazole ring with an oxadiazole.

Benzothiazole Derivatives

N-(6-Substituted-benzothiazol-2-yl)-succinamic acids () feature a benzothiazole ring instead of thiadiazole. The aromatic benzothiazole enhances π-π stacking capabilities, which may improve binding affinity in biological systems. For example, electron-withdrawing substituents (e.g., nitro groups) on benzothiazole correlate with increased antimicrobial activity .

Imidazo-Pyridine Derivatives

identifies N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid as a KFase inhibitor. The fused imidazo-pyridine system introduces planar rigidity, contrasting with the flexible butyl-thiadiazole group in the target compound. This structural difference may influence target selectivity .

Physical and Chemical Properties

Key Observations :

Antimicrobial Activity

N-(6-Substituted-benzothiazol-2-yl)-succinamic acids () show concentration-dependent antibacterial effects. For instance, nitro-substituted derivatives exhibit MIC values of 12.5 µg/mL against E. coli, outperforming methyl-substituted analogues (MIC = 25 µg/mL) .

Enzyme Inhibition

The target compound’s thiadiazole moiety may mimic transition states in enzymatic reactions, similar to the imidazo-pyridine derivative’s KFase inhibition (ΔG = -8.9 kcal/mol) .

Anticancer Potential

5-Substituted-1,3,4-thiadiazole sulfanylacetic acid derivatives () show anticonvulsant and anticancer activity. The butyl group in the target compound could enhance pharmacokinetic profiles by prolonging half-life .

Computational Insights

Molecular docking studies () highlight the importance of hydrogen bonding and hydrophobic interactions between succinamic acid derivatives and target enzymes. The butyl-thiadiazole group may occupy hydrophobic pockets, while the succinamic acid’s carboxyl group forms salt bridges with catalytic residues .

Biological Activity

N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target and Mode of Action

The biological effects of this compound can be attributed to its ability to interfere with cellular processes. Compounds with the 1,3,4-thiadiazole nucleus are recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The mechanism involves:

- Inhibition of DNA Replication : Thiadiazole derivatives have been shown to disrupt DNA replication processes in both bacterial and cancer cells.

- Enzyme Interaction : This compound interacts with various enzymes (e.g., acetylcholinesterase and carbonic anhydrase), leading to inhibition that affects metabolic pathways and cellular functions .

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling Modulation : The compound can modulate key signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.

- Gene Expression : It alters gene expression profiles by binding to specific biomolecules and affecting transcriptional activity.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a molecular weight conducive to effective cellular uptake. The compound is stable under physiological conditions but may degrade over time, impacting its biological activity.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related thiadiazole derivatives:

Case Studies and Research Findings

Several studies have highlighted the potential of thiadiazole derivatives in therapeutic applications:

- Antimicrobial Properties : A study reported that derivatives of 2-amino-1,3,4-thiadiazole exhibit strong antibacterial effects against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antibiotics .

- Cytotoxicity Against Cancer Cells : Research indicated that this compound has shown significant inhibitory effects on human colon cancer cell lines (HCT116) with an IC50 value as low as 3.29 µg/mL . This suggests its potential as a lead compound in anticancer drug development.

- Mechanistic Insights : Studies utilizing molecular docking have demonstrated that this compound interacts with tubulin and inhibits its polymerization, further contributing to its antiproliferative effects against cancer cells .

Q & A

Basic: What are the established synthetic routes for N-(5-Butyl-1,3,4-thiadiazol-2-yl)succinamic acid, and what key reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic acyl substitution between 5-butyl-1,3,4-thiadiazol-2-amine and succinic anhydride. Key conditions include:

- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity.

- Temperature : Reactions are conducted under reflux (80–100°C) to accelerate kinetics.

- Stoichiometry : A 1:1 molar ratio of amine to anhydride minimizes side products.

Post-reaction, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Structural confirmation relies on IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (butyl group protons at δ 0.9–1.7 ppm; succinamic NH at δ 10–12 ppm) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer: Essential techniques include:

- ¹H/¹³C NMR : Assigns protons (e.g., thiadiazole ring protons at δ 7–8 ppm) and carbons.

- IR Spectroscopy : Confirms amide (1650–1680 cm⁻¹) and thiadiazole (C-S stretch ~650 cm⁻¹) groups.

- Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺).

- Elemental Analysis : Verifies purity (>95% C, H, N, S content).

For crystalline samples, X-ray diffraction resolves bond lengths and angles, while TGA/DSC assesses thermal stability .

Advanced: How can researchers optimize the synthesis to enhance regioselectivity and purity of the target compound?

Answer: Optimization strategies include:

- Reagent Variation : Use alkyl halides with varying chain lengths to modulate steric effects during heterocyclization .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Purification : Employ preparative HPLC for challenging separations.

- Reaction Monitoring : Use TLC (silica gel, UV detection) to track intermediate formation.

Yield improvements (from ~60% to >85%) are achievable by refluxing in anhydrous DMF under nitrogen .

Advanced: What experimental strategies are recommended to study the compound's interaction with biological targets such as enzymes or receptors?

Answer: Key approaches include:

- Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on thiadiazole and succinamide moieties .

- In Vitro Assays : Conduct enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometry) and receptor binding assays (radioligand displacement).

- Biophysical Techniques : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities (Kd values).

For SAR studies, synthesize analogs with modified alkyl chains or substituents on the thiadiazole ring .

Advanced: How should discrepancies in reported solubility data of thiadiazole derivatives be addressed in experimental design?

Answer: To resolve inconsistencies:

- Standardize Conditions : Measure solubility in buffered solutions (pH 7.4) at 25°C using shake-flask method .

- Analytical Validation : Use HPLC-UV for quantification instead of gravimetric methods.

- Computational Modeling : Compare experimental data with Hansen solubility parameters or COSMO-RS predictions .

Reproducibility is enhanced by reporting detailed solvent purity, equilibration time, and agitation methods .

Advanced: In crystallographic studies of similar thiadiazole derivatives, what challenges arise in structure determination, and how are they mitigated?

Answer: Common challenges and solutions:

- Crystal Twinning : Use high-resolution synchrotron radiation and SHELXL for refinement .

- Weak Diffraction : Cryo-cool crystals (100 K) to reduce disorder.

- Phasing Issues : Employ MAD/SAD phasing with selenium-derivatized crystals.

For non-centrosymmetric structures, TWINABS corrects intensity data. Validation tools like PLATON check for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.